molecular formula C21H27FN2 B10884414 N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine

N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine

Cat. No.: B10884414
M. Wt: 326.5 g/mol
InChI Key: YDNNEAXOSLWMBL-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine is a piperidine-based compound featuring three distinct substituents:

  • A benzyl group at the N-position of the piperidine ring.
  • An ethyl group at the same N-position.
  • A 3-fluorobenzyl group at the 1-position of the piperidine core.

Its design likely aims to balance lipophilicity, metabolic stability, and receptor affinity through strategic substitution.

Properties

Molecular Formula

C21H27FN2

Molecular Weight

326.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C21H27FN2/c1-2-24(17-18-7-4-3-5-8-18)21-11-13-23(14-12-21)16-19-9-6-10-20(22)15-19/h3-10,15,21H,2,11-14,16-17H2,1H3

InChI Key

YDNNEAXOSLWMBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Grignard Reaction Approach

The Grignard method is pivotal for constructing the piperidine skeleton. A key protocol involves:

  • Cyanohydrin Formation : Reaction of 1-benzyl-4-piperidone with potassium cyanide to form a cyanohydrin intermediate.

  • Grignard Addition : Treatment with phenylmagnesium bromide in toluene/methyl tert-butyl ether to generate a piperidine precursor.

  • Deprotection : Catalytic hydrogenation (Pd/C) or acid-mediated cleavage to remove protecting groups (e.g., benzyl).

Advantages : High regioselectivity for piperidine formation.
Limitations : Requires strict temperature control (15–45°C) and multi-step deprotection.

Reductive Amination

This method enables direct introduction of amine groups:

  • Imine Formation : Condensation of 4-piperidinone derivatives with aldehydes (e.g., 3-fluorobenzaldehyde) under acidic conditions.

  • Reduction : Sodium triacetoxyborohydride (NaBH3CN) or catalytic hydrogenation to yield secondary amines.

Example : Alkylation of 4-aminopiperidine with 3-fluorobenzaldehyde followed by reduction.

Functionalization Steps

Introduction of the (3-Fluorophenyl)methyl Group

Alkylation of the piperidine nitrogen is critical:

MethodReagents/ConditionsYield (%)Reference
Benzyl Chloride 3-Fluorobenzyl chloride, NaH, DMF, 60°C70–80
Grignard Reaction Phenylmagnesium bromide, toluene60–70

Key Insight : Microwave-assisted alkylation reduces reaction time and improves yield (e.g., 95–96% for N-benzylpiperazine).

Alkylation with Benzyl and Ethyl Groups

The tertiary amine is formed via sequential alkylation:

  • Benzyl Group : React 1-[(3-fluorophenyl)methyl]piperidin-4-amine with benzyl chloride in ethanol under reflux.

  • Ethyl Group : Treat the monobenzyl derivative with ethyl iodide in the presence of K2CO3.

Optimized Conditions :

  • Solvent : Toluene or THF for improved solubility.

  • Catalyst : Pd/C for hydrogenation steps.

Key Reaction Conditions and Optimization

Critical Parameters for Alkylation

ParameterOptimal RangeImpact
Temperature50–85°CHigher yields at elevated temps
CatalystPd/C, 5% w/wEfficient debenzylating agent
SolventToluene, THFEnhances reaction rate and purity

Data Table : Comparative Yields for Alkylation Steps

SubstrateReagentSolventYield (%)Reference
1-[(3-Fluorophenyl)methyl]piperidin-4-amineBenzyl chlorideEthanol75
N-Benzyl derivativeEthyl iodideDMSO68

Challenges and Innovations

Stereochemical Control

Asymmetric hydrogenation using Ir complexes with chiral phosphine ligands (e.g., Walphos) achieves >95% enantiomeric excess (ee) for chiral amines.

Byproduct Management

  • Dibenzylated Byproducts : Minimized via controlled stoichiometry of benzyl chloride.

  • Oxidation Side Reactions : Avoided by inert atmosphere during Grignard reactions .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine moiety undergoes oxidation to form N-oxides under mild conditions. For example:

Reagents/ConditionsProductYieldReference
H₂O₂ in AcOH/MeOH, RT, 12 hN-oxide derivative45%

This reaction mirrors the oxidation of structurally similar piperidine derivatives, where sulfides are converted to sulfoxides .

Alkylation and Quaternization

The tertiary amine can react with alkyl halides to form quaternary ammonium salts:

Reagents/ConditionsProductNotesReference
Methyl iodide, K₂CO₃, CH₃CN, 60°CQuaternary ammonium iodide saltRequires anhydrous conditions

Alkylation reactions typically proceed via nucleophilic substitution, leveraging the lone pair on the nitrogen .

Reductive Amination

While direct reductive amination is limited due to the tertiary amine’s substitution, structural analogs undergo reductive coupling with aldehydes/ketones:

Reagents/ConditionsSubstrateProductReference
NaBH₃CN, aldehyde, pH 4–6Secondary amine precursorExtended alkyl chain derivatives

For this compound, prior dealkylation (e.g., via hydrogenolysis) would be required to generate a reactive secondary amine .

Hydrogenolysis of Benzyl Groups

Catalytic hydrogenation removes benzyl protecting groups:

Reagents/ConditionsProductYieldReference
H₂, 10% Pd/C, EtOH, RT, 24 hN-ethylpiperidin-4-amine derivative60–75%

This reaction is critical for modifying the amine’s substituents while retaining the piperidine core .

Electrophilic Aromatic Substitution

The 3-fluorophenyl group undergoes directed electrophilic substitution:

Reagents/ConditionsPosition ModifiedProductReference
HNO₃/H₂SO₄, 0°CPara to fluorineNitro-substituted derivative
SO₃/H₂SO₄, 50°COrtho/metaSulfonated derivative

Fluorine’s electron-withdrawing effect directs electrophiles to specific positions on the aromatic ring .

Acylation and Sulfonylation

The tertiary amine reacts with acyl chlorides or sulfonyl chlorides:

Reagents/ConditionsProductNotesReference
Acetyl chloride, DIPEA, DCM, 0°CAcetylated derivativeLow reactivity
Tosyl chloride, pyridine, RTSulfonamide derivativeRequires activation

Reactivity is limited due to steric hindrance from the benzyl and ethyl groups .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of compounds related to N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine. These studies demonstrate significant growth inhibition in various cancer cell lines, suggesting that similar piperidine derivatives may exhibit comparable effects. For instance, compounds with structural similarities have shown percent growth inhibitions (PGIs) exceeding 70% against multiple cancer types, including ovarian and lung cancers .
  • Central Nervous System Disorders
    • The piperidine structure is known for its activity on neurotransmitter systems. Research indicates that derivatives of this compound may be effective in treating conditions such as anxiety and depression by modulating serotonin and dopamine receptors. This is particularly relevant in the context of developing new antidepressants or anxiolytics with improved efficacy and safety profiles.
  • Opioid Analogs
    • Given the structural similarities to known opioid compounds, this compound may also be investigated for its analgesic properties. Opioid-related research has focused on compounds that can provide pain relief while minimizing addiction risks, making this compound a candidate for further exploration in pain management therapies .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including those structurally similar to this compound. The results indicated that certain modifications enhanced anticancer activity against specific cell lines, with some derivatives achieving over 80% inhibition in tumor growth assays .

Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers explored the effects of various piperidine derivatives on serotonin receptors. Compounds similar to this compound were found to exhibit selective serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders .

Data Tables

Application AreaObserved EffectsReference
Anticancer ActivityPGIs > 70% in multiple cancer types
CNS DisordersSerotonin reuptake inhibition
Analgesic PropertiesPotential opioid-like effects

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Piperidine Derivatives

a) N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine (CAS 359878-47-0)
  • Structure : Features a 4-fluorobenzyl group and a methyl group at the N-position of piperidine.
  • Key Differences: The 4-fluoro substitution (vs. 3-fluoro in the target compound) may alter electronic properties and steric interactions with target receptors. The methyl group (vs.
  • Applications : Used as Pimavanserin Impurity 1 HCl, indicating relevance in antipsychotic drug development.
b) N-(1,1-difluoro-4-phenyl-1-(4-(trifluoromethyl)phenyl)butan-2-yl)piperidin-1-amine (Compound 4)
  • Structure : Contains difluoro and trifluoromethylphenyl groups.
  • Key Differences: The trifluoromethyl group enhances electronegativity and lipophilicity compared to the mono-fluorinated benzyl group in the target compound. This could improve blood-brain barrier penetration but increase toxicity risks .

Piperidine Derivatives with Aromatic Substitutions

a) N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (Compound 3c)
  • Structure : Substituted with tert-butylbenzyl and phenethyl groups.
  • Key Differences : The tert-butyl group introduces significant steric hindrance, which may reduce binding affinity to compact receptor sites compared to the ethyl and benzyl groups in the target compound .
  • Synthesis : Prepared via reductive amination with sodium triacetoxyborohydride, a method applicable to the target compound’s synthesis .
b) 1-Benzyl-N-[(furan-2-yl)methyl]piperidin-4-amine
  • Structure : Features a furan-based substituent instead of fluorinated aryl groups.

Piperazine-Based Analogs

a) N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine
  • Structure : Piperazine core with chloro-nitrobenzylidene and phenyl groups.
  • Key Differences : The piperazine ring (vs. piperidine) increases basicity, which may affect pharmacokinetics. The nitro group introduces redox activity absent in the target compound .

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight Key Features
Target Compound N-benzyl, N-ethyl, 1-(3-F-benzyl) 342.4 (estimated) Balanced lipophilicity, fluorinated
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine N-methyl, 1-(4-F-benzyl) 222.3 CNS applications, low steric bulk
Compound 4 Difluoro, trifluoromethylphenyl Not reported High electronegativity, lipophilic

Research Implications and Gaps

  • Pharmacological Profiling : The target compound’s fluorinated aryl and ethyl groups warrant evaluation for serotonin receptor affinity (e.g., 5-HT2A) based on structural parallels to Pimavanserin analogs .
  • Synthetic Optimization : Evidence from compound 3c and 4 suggests reductive amination and defluoroalkylation as viable routes for scaling up synthesis.

Biological Activity

N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine is a compound of interest due to its potential pharmacological applications, particularly in the fields of analgesia and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C20H26FNC_{20}H_{26}FN. The compound features a piperidine ring, which is a common scaffold in many psychoactive substances, and a fluorinated phenyl group that may enhance its biological activity.

Analgesic Activity

Research indicates that compounds similar to this compound exhibit potent analgesic effects. For instance, studies have shown that modifications in the piperidine structure can significantly influence the binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR), which is critical for pain modulation.

Table 1: Binding Affinity of Piperidine Derivatives

CompoundBinding Affinity (Ki, nM)
This compound5.2
Fentanyl0.5
Morphine10

Data adapted from pharmacological studies on piperidine derivatives .

Neuropharmacological Effects

The compound's interaction with various neurotransmitter systems has been explored. Specifically, its action as a potential antagonist at muscarinic receptors suggests implications in treating neurological disorders. Research has indicated that such antagonistic properties may help in managing conditions like schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

The presence of the 3-fluorophenyl group appears to enhance the compound's lipophilicity and receptor binding profile. Studies on related compounds have shown that electron-withdrawing groups, such as fluorine, can increase potency by stabilizing interactions with target receptors .

Table 2: Structure Activity Relationship Insights

SubstituentEffect on Activity
Fluorine at C3Increased binding affinity
Ethyl at N1Enhanced analgesic properties
Benzyl at N2Improved central nervous system penetration

Insights based on comparative analysis of piperidine derivatives .

In Vivo Studies

A notable study investigated the analgesic effects of this compound in rodent models. The results demonstrated a significant reduction in pain response compared to control groups, suggesting effective analgesia without notable side effects commonly associated with opioids .

Clinical Implications

Another research effort focused on the compound's potential use in treating anxiety disorders. The findings indicated that it may modulate serotonin pathways effectively, providing a dual benefit in managing both pain and anxiety symptoms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine, and what challenges arise during purification?

  • Methodology : Multi-step synthesis typically involves condensation of substituted amines with fluorinated benzyl halides. For example, fluorophenylmethyl groups can be introduced via nucleophilic substitution using 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to remove unreacted intermediates. Challenges include controlling regioselectivity due to steric hindrance from the benzyl and ethyl groups .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use a combination of 1H^1 \text{H} and 13C^{13} \text{C} NMR to identify signals for the piperidine N-ethyl and N-benzyl groups (δ ~2.5–3.5 ppm for CH₂ adjacent to N) and the 3-fluorophenyl moiety (δ ~6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 385.23). X-ray crystallography may resolve ambiguities in substituent orientation, as seen in related fluorophenyl-piperidine structures .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) influence the compound's binding affinity in receptor assays?

  • Methodology : Replace the 3-fluorophenyl group with other halogenated or methoxy analogs and assess binding via radioligand assays (e.g., KiK_i values for σ or opioid receptors). Computational docking studies (e.g., AutoDock Vina) can predict interactions with receptor pockets. For example, 3-fluorophenyl groups enhance lipophilicity and π-π stacking in hydrophobic regions, as observed in cholinesterase inhibitors .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

  • Methodology : Address discrepancies by evaluating metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA-BBB). For instance, N-ethyl groups may improve metabolic stability but reduce CNS bioavailability compared to methyl analogs. Cross-validate results using LC-MS/MS pharmacokinetic profiling in rodent models .

Q. How can chiral separation be achieved for enantiomers of this compound, and how do stereoisomers differ in activity?

  • Methodology : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Compare enantiomer activity via IC₅₀ assays. For example, (R)-enantiomers of related piperidine derivatives show 10-fold higher affinity for monoamine oxidase B than (S)-forms .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • Methodology : Employ UPLC-MS with a C18 column (e.g., Waters ACQUITY) to identify byproducts like N-debenzylated intermediates. Limit of detection (LOD) <0.1% can be achieved using charged aerosol detection (CAD). Reference standards (e.g., 4-ethyl-N-phenethylpiperidin-4-amine) aid peak identification .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Acidic conditions (pH 1–3) may hydrolyze the piperidine ring, while alkaline conditions (pH 10–12) could cleave the benzyl group. Stabilizers like ascorbic acid (0.1% w/v) mitigate oxidation .

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